REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][N:5]1[C:9]2[CH:10]=[CH:11][CH:12]=[C:13]3[CH:14]=[CH:15][CH:16]=[C:7]([C:8]=23)[S:6]1(=[O:18])=[O:17].[H-].[Na+].BrCCC[CH2:25][Cl:26].C1C=C2NS(C3=CC=CC(=C23)C=1)(=O)=O>CN(C)C=O>[Cl:26][CH2:25][CH2:2][CH2:3][CH2:4][N:5]1[C:9]2[CH:10]=[CH:11][CH:12]=[C:13]3[CH:14]=[CH:15][CH:16]=[C:7]([C:8]=23)[S:6]1(=[O:18])=[O:17] |f:1.2|
|
Name
|
2-(3-chloropropyl)naphtho[1,8-cd]isothiazole 1,1-dioxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCCN1S(C=2C3=C1C=CC=C3C=CC2)(=O)=O
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
11.9 mL
|
Type
|
reactant
|
Smiles
|
BrCCCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC2=C3C(=C1)NS(=O)(=O)C3=CC=C2
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After purification by flash-chromatography on a silica under a current of argon at medium pressure (0.5-1.5 bar)
|
Type
|
ADDITION
|
Details
|
with a mixture of dichloromethane and cyclohexanone (30-70 vol) as eluant
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCCN1S(C=2C3=C1C=CC=C3C=CC2)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |